

Spectroscopic and Methodological Profile of ent-3β-Tigloyloxykaur-16-en-19-oic Acid

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Compound of Interest

Compound Name: *ent-3Beta-Tigloyloxykaur-16-en-19-oic acid*

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This technical guide provides an in-depth overview of the spectroscopic data for ent-3β-tigloyloxykaur-16-en-19-oic acid, a diterpenoid isolated from the plant *Wedelia trilobata*. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data

The structural elucidation of ent-3β-tigloyloxykaur-16-en-19-oic acid has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented herein is a comprehensive summary from peer-reviewed phytochemical studies.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for ent-3β-tigloyloxykaur-16-en-19-oic acid, identified as 3α-tigloyloxypterokaurene L3 in the source literature, are presented below. The spectra were recorded in CDCl₃.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|----------|-------------------------------------|--------------|-----------------------------|
| 1 | 1.84 (α), 1.07 (β) | m | 12.1, 4.5 |
| 2 | 1.95 (α), 1.45 (β) | m | |
| 3 | 4.60 | dd | |
| 5 | 1.65 | m | 11.4, 4.9 |
| 6 | 1.84 (α), 1.80 (β) | m | |
| 7 | 1.52-1.60 | m | |
| 9 | 0.95 | m | 7.1 |
| 11 | 1.52-1.60 | m | |
| 12 | 1.60 (α), 1.46 (β) | m | |
| 13 | 2.63 | br. s | 7.1 |
| 14 | 1.95 (α), 1.13 (β) | dd | |
| 15 | 2.05 | m | |
| 17 | 4.79, 4.73 | br. s | 7.1 |
| 20 | 0.91 | s | |
| 2' | 6.86 | br. q | |
| 3' | 1.83 | s | 7.1 |
| 4' | 1.82 | d | |

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

| Position | Chemical Shift (δ) ppm | Type |
|----------|---------------------------------|-----------------|
| 1 | 39.4 | CH ₂ |
| 2 | 18.4 | CH ₂ |
| 3 | 78.7 | CH |
| 4 | 44.1 | C |
| 5 | 57.2 | CH |
| 6 | 21.9 | CH ₂ |
| 7 | 41.3 | CH ₂ |
| 8 | 43.8 | C |
| 9 | 55.7 | CH |
| 10 | 39.58 | C |
| 11 | 18.4 | CH ₂ |
| 12 | 33.1 | CH ₂ |
| 13 | 43.8 | CH |
| 14 | 39.57 | CH ₂ |
| 15 | 49.0 | CH ₂ |
| 16 | 155.9 | C |
| 17 | 102.9 | CH ₂ |
| 18 | 29.0 | CH ₃ |
| 19 | 177.4 | C |
| 20 | 16.2 | CH ₃ |
| 1' | 167.7 | C |
| 2' | 128.8 | C |
| 3' | 137.2 | C |

| | | |
|----|------|-----------------|
| 4' | 14.4 | CH ₃ |
| 5' | 12.0 | CH ₃ |

Infrared (IR) and Mass Spectrometry (MS) Data

While specific IR and MS data for ent-3 β -tigloyloxykaur-16-en-19-oic acid were not detailed in the primary reviewed literature focusing on its NMR characterization, related studies on similar ent-kaurane diterpenoids from *Wedelia trilobata* report the presence of hydroxyl (ν_{max} ~3430 cm⁻¹) and carbonyl (ν_{max} ~1710 cm⁻¹) groups in their IR spectra. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is typically used to determine the molecular formula.

Experimental Protocols

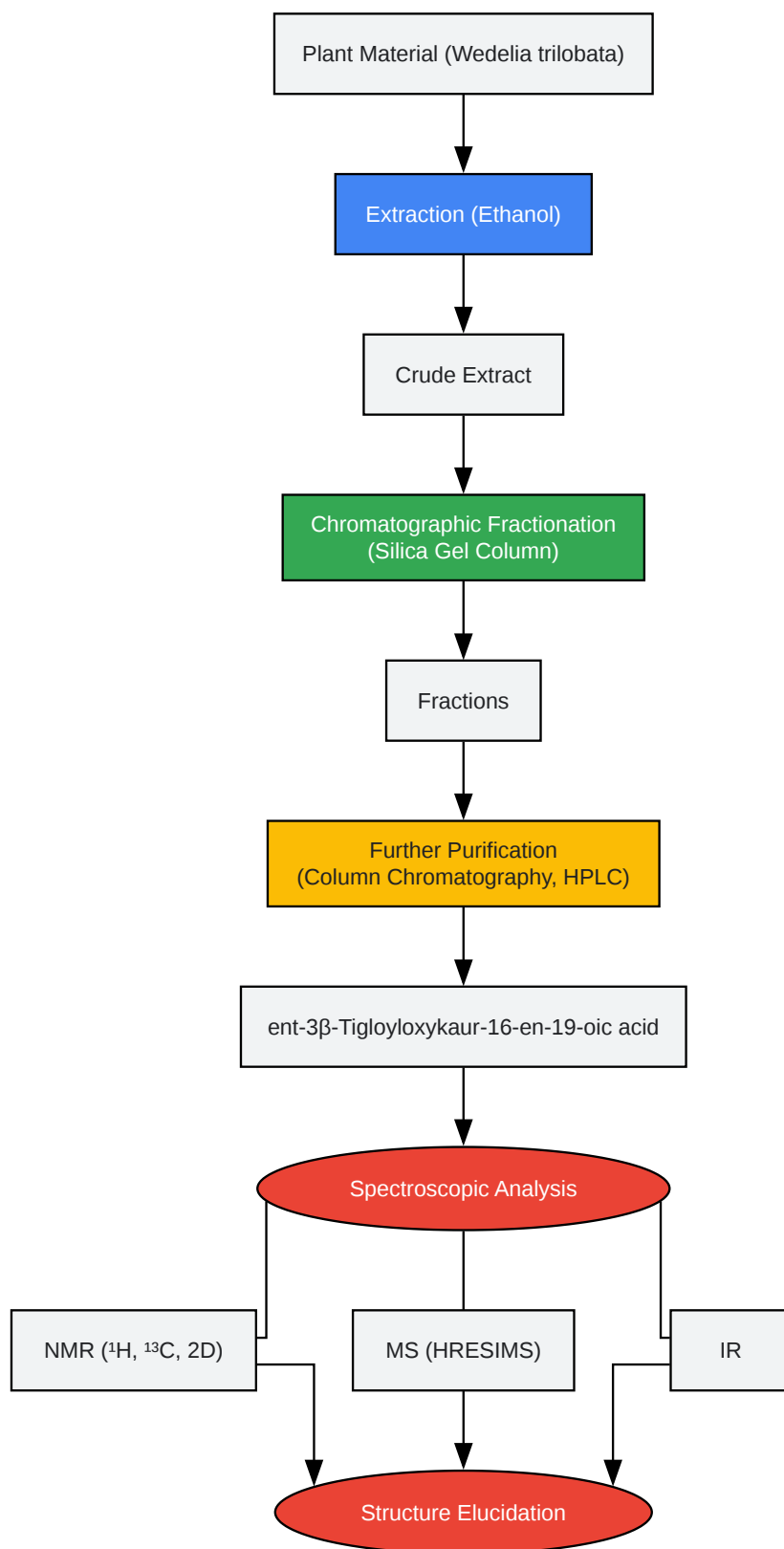
The isolation and characterization of ent-3 β -tigloyloxykaur-16-en-19-oic acid involve a multi-step process typical for natural product chemistry.

- 1. Plant Material Collection and Extraction:** The whole plant of *Wedelia trilobata* is collected, air-dried, and powdered. The powdered material is then extracted with a suitable solvent, such as ethanol, at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.
- 2. Fractionation and Isolation:** The crude extract is subjected to chromatographic separation. This typically involves initial fractionation using a silica gel column with a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions containing compounds of interest are further purified using repeated column chromatography, often with different stationary phases like Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) until the pure compound is isolated.
- 3. Spectroscopic Analysis:** The structure of the isolated compound is elucidated using a combination of spectroscopic methods:
 - **NMR Spectroscopy:** ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to determine the carbon skeleton and the placement of protons and functional groups.

- Mass Spectrometry: HRESIMS is used to determine the exact molecular weight and elemental composition.
- Infrared Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of ent-3 β -tigloyloxykaur-16-en-19-oic acid.



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Caption: Experimental workflow for the isolation and characterization of natural products.

As of the latest review, specific signaling pathways directly modulated by ent-3 β -tigloyloxykaur-16-en-19-oic acid have not been extensively detailed in the available scientific literature. Further research is required to elucidate its biological activities and mechanisms of action.

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